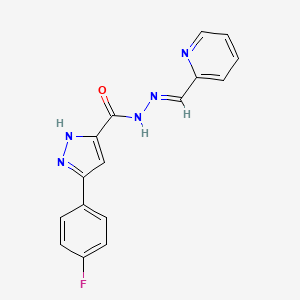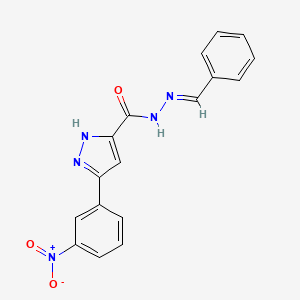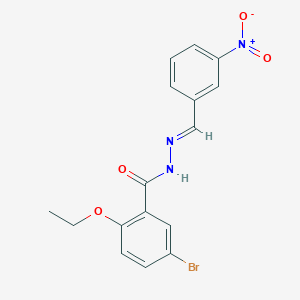![molecular formula C17H14N4O B15038897 3-phenyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15038897.png)
3-phenyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide: is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by a pyrazole ring substituted with a phenyl group and a phenylmethylidene hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-phenyl-1H-pyrazole-5-carbohydrazide with benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the hydrazide moiety.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted phenyl derivatives are the major products.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Antimicrobial Agents: Research has shown potential antimicrobial activity, making it a candidate for developing new antibiotics.
Anti-inflammatory Agents: The compound exhibits anti-inflammatory properties, which are being explored for therapeutic applications.
Industry:
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-phenyl-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound’s hydrazide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl groups can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
3-phenyl-1H-pyrazole-5-carbohydrazide: Lacks the phenylmethylidene group, resulting in different chemical properties and reactivity.
N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide: Similar structure but without the phenyl group on the pyrazole ring.
Uniqueness: The presence of both the phenyl and phenylmethylidene groups in 3-phenyl-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide imparts unique chemical properties, such as enhanced stability and specific reactivity patterns. These features make it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H14N4O |
|---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H14N4O/c22-17(21-18-12-13-7-3-1-4-8-13)16-11-15(19-20-16)14-9-5-2-6-10-14/h1-12H,(H,19,20)(H,21,22)/b18-12+ |
InChI Key |
HSDVCEWEQSYSJL-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15038821.png)

![3-(2-ethoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15038830.png)
![2-({1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15038837.png)
![2-(4-Chlorophenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15038838.png)
![2-({4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-2-methoxyphenoxy}methyl)benzonitrile](/img/structure/B15038841.png)

![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15038852.png)
![N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B15038857.png)
![2-Ethyl-1-[(2-furylmethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15038876.png)
![(2Z,5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B15038881.png)

![[3-Bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B15038889.png)

